molecular formula C20H20N4O5S B14938179 4,5-dimethoxy-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

4,5-dimethoxy-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B14938179
M. Wt: 428.5 g/mol
InChI Key: OIBXOGHXYYXFFK-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the nitration of 4,5-dimethoxybenzamide to introduce the nitro group. This is followed by the formation of the thiadiazole ring through cyclization reactions involving appropriate reagents and conditions. The final step involves the coupling of the thiadiazole derivative with the phenylpropyl group under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative .

Scientific Research Applications

4,5-Dimethoxy-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitro group and the thiadiazole ring are key functional groups that contribute to its biological activity. These groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethoxy-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring and the phenylpropyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications .

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

4,5-dimethoxy-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H20N4O5S/c1-28-16-11-14(15(24(26)27)12-17(16)29-2)19(25)21-20-23-22-18(30-20)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,21,23,25)

InChI Key

OIBXOGHXYYXFFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)CCCC3=CC=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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